BLT-1 vs. BLT-2: 17-fold Higher Potency in SR-BI-Mediated DiI-HDL Uptake Assay
In a direct comparative study of BLT series compounds, BLT-1 exhibited 17-fold greater potency than BLT-2 for inhibiting SR-BI-mediated DiI-HDL uptake. Both compounds were tested in ldlA[mSR-BI] cells under identical assay conditions. [1]
| Evidence Dimension | Inhibition of SR-BI-mediated DiI-HDL uptake (IC50) |
|---|---|
| Target Compound Data | 0.021 ± 0.009 µM |
| Comparator Or Baseline | BLT-2: 0.35 ± 0.18 µM |
| Quantified Difference | BLT-1 is 16.7-fold more potent than BLT-2 |
| Conditions | ldlA[mSR-BI] cells, DiI-HDL as substrate, 2-hour incubation |
Why This Matters
This substantial potency difference ensures that BLT-1 achieves robust SR-BI inhibition at lower concentrations, minimizing potential off-target effects associated with higher compound exposure.
- [1] Nieland TJ, Shaw JT, Jaipuri FA, Duffner JL, Koehler AN, Banakos S, et al. Identification of the molecular target of small molecule inhibitors of HDL receptor SR-BI activity. Biochemistry. 2008;47(1):460-72. Table 1. doi:10.1021/bi701277x. View Source
